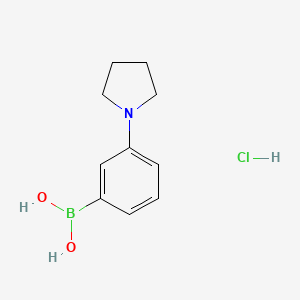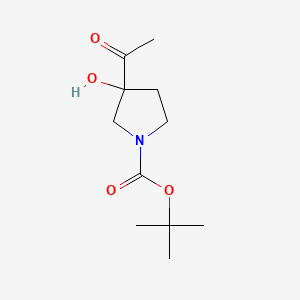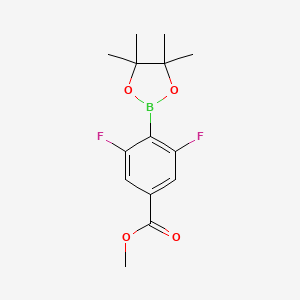![molecular formula C13H8Cl2O2 B567807 2',3-Dichloro-[1,1'-biphenyl]-4-carboxylic acid CAS No. 1237117-14-4](/img/structure/B567807.png)
2',3-Dichloro-[1,1'-biphenyl]-4-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of 2’,3-Dichloro-[1,1’-biphenyl]-4-carboxylic acid could potentially involve the use of 2,3-Dichloro-5,6-dicyano-1,4-benzoquinone (DDQ), a widely used quinone with a high reduction potential . DDQ commonly mediates hydride transfer reactions and shows three accessible oxidation states: quinone (oxidized), semiquinone (one-electron-reduced), and hydroquinone (two-electron-reduced) .Molecular Structure Analysis
The molecular formula of 2’,3-Dichloro-[1,1’-biphenyl]-4-carboxylic acid is C12H8Cl2 . Its molecular weight is 223.09 g/mol . The IUPAC name for this compound is 1,2-dichloro-3-phenylbenzene .Physical And Chemical Properties Analysis
2’,3-Dichloro-[1,1’-biphenyl]-4-carboxylic acid has a molecular weight of 223.09 g/mol . It is a synthetic organic compound with 1-10 chlorine atoms attached to biphenyl .Aplicaciones Científicas De Investigación
Application in Organic Synthesis
- Scientific Field : Organic Chemistry
- Summary of the Application : DDQ is a versatile and easily recyclable oxidant that is widely used in organic synthesis . It commonly mediates hydride transfer reactions and shows three accessible oxidation states: quinone (oxidized), semiquinone (one-electron-reduced), and hydroquinone (two-electron-reduced) .
- Methods of Application : DDQ is used in the functionalization of activated C–H bonds and the dehydrogenation of saturated C–C, C–O, and C–N bonds . It is also used in combination with protic acid to oxidize several aromatic donors to the corresponding cation radicals .
- Results or Outcomes : The use of DDQ has enabled the generation of C–C and C–X (N, O, or Cl) bonds in the synthesis of valuable natural products and organic compounds .
Oxidative Couplings and Cyclization Reactions
- Scientific Field : Organic Chemistry
- Summary of the Application : DDQ is a stronger oxidant than 1,4-benzoquinone and is used as a reagent for oxidative couplings and cyclization reactions .
- Methods of Application : The specific methods of application can vary depending on the reaction, but generally involve the use of DDQ as an oxidant in the presence of a suitable substrate .
- Results or Outcomes : The use of DDQ in these reactions can lead to the formation of new carbon-carbon bonds, which is a key step in the synthesis of many organic compounds .
Deprotection of Benzyl Ethers
- Scientific Field : Organic Chemistry
- Summary of the Application : DDQ is used in the deprotection of benzyl ethers .
- Methods of Application : This process involves the use of DDQ in the presence of a benzyl ether substrate under photoirradiation using a long wavelength UV light .
- Results or Outcomes : The result of this reaction is the removal of the benzyl protecting group, yielding the corresponding alcohol .
Dehydrogenation of Hydroaromatic Compounds
- Scientific Field : Organic Chemistry
- Summary of the Application : DDQ is used as a reagent for the dehydrogenation of hydroaromatic compounds .
- Methods of Application : The specific methods of application can vary depending on the reaction, but generally involve the use of DDQ as an oxidant in the presence of a suitable substrate .
- Results or Outcomes : The use of DDQ in these reactions can lead to the formation of new carbon-carbon bonds, which is a key step in the synthesis of many organic compounds .
Oxidative Rearrangement
- Scientific Field : Organic Chemistry
- Summary of the Application : DDQ is used in an oxidative rearrangement approach for the synthesis of aryl or alkenyl nitriles from benzyl and allyl halides .
- Methods of Application : This process involves the use of DDQ in the presence of a benzyl ether substrate under photoirradiation using a long wavelength UV light .
- Results or Outcomes : The result of this reaction is the removal of the benzyl protecting group, yielding the corresponding alcohol .
Propiedades
IUPAC Name |
2-chloro-4-(2-chlorophenyl)benzoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8Cl2O2/c14-11-4-2-1-3-9(11)8-5-6-10(13(16)17)12(15)7-8/h1-7H,(H,16,17) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PJNRGBBYQPUKMT-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=CC(=C(C=C2)C(=O)O)Cl)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8Cl2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20689538 |
Source


|
| Record name | 2',3-Dichloro[1,1'-biphenyl]-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20689538 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
267.10 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2',3-Dichloro-[1,1'-biphenyl]-4-carboxylic acid | |
CAS RN |
1237117-14-4 |
Source


|
| Record name | 2',3-Dichloro[1,1'-biphenyl]-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20689538 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![(7S,8aS)-7-Aminohexahydropyrrolo[1,2-a]pyrazine-1,4-dione](/img/structure/B567733.png)





![6-bromo-4-methyl-2-(methylthio)pyrido[2,3-d]pyrimidin-7(8H)-one](/img/structure/B567741.png)

![6-Chloro-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine-2-carbaldehyde](/img/structure/B567746.png)
